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2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine

Medicinal Chemistry Physicochemical Property Derivatization Handle

Medicinal chemistry and agrochemical research groups requiring a regioelectronically tuned, dual-functional pyridine scaffold often face supply inconsistency and ambiguous regioisomeric purity. This compound resolves these issues as a single, defined intermediate designed for a two-directional synthetic strategy: the primary aminomethyl group (HBD=1) enables immediate amide coupling or sulfonamide formation, while the 5-iodo substituent serves as a robust handle for subsequent Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings. - Enables sequential diversification without protective group manipulation, streamlining library synthesis. - Regioelectronic arrangement (NO₂ meta to I) minimizes risk of adventitious nitro reduction during Pd(0)-catalyzed cross-couplings. - Favorable baseline physicochemical profile (XLogP3: 1.4; TPSA: 94 Ų) suitable for oral bioavailability optimization.

Molecular Formula C7H5F3IN3O3
Molecular Weight 363.03 g/mol
Cat. No. B15056053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine
Molecular FormulaC7H5F3IN3O3
Molecular Weight363.03 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)CN)[N+](=O)[O-])OC(F)(F)F)I
InChIInChI=1S/C7H5F3IN3O3/c8-7(9,10)17-6-3(11)2-13-4(1-12)5(6)14(15)16/h2H,1,12H2
InChIKeyBOFLSLOFRGYPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine Chemical Profile


2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine (CAS 1804731-52-9; molecular formula C₇H₅F₃IN₃O₃; molecular weight 363.03 g·mol⁻¹) is a pentasubstituted pyridine derivative bearing an aminomethyl group at the 2-position, iodine at the 5-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 4-position . This substitution pattern combines a nucleophilic primary amine handle, a heavy-atom cross-coupling site (iodo), a strong electron-withdrawing nitro group, and a metabolically stable, lipophilic trifluoromethoxy motif within a single low-molecular-weight scaffold. The compound is cataloged primarily as a research intermediate for medicinal chemistry and agrochemical synthesis, with an XLogP3 of 1.4 and one hydrogen bond donor .

1 Orthogonal amine and iodo handles for two-directional library synthesis
2 Reported intermediate lipophilicity (XLogP3 ~1.4) balancing solubility and permeability
3 Nitro group positioned meta to iodine supports nitro retention during cross-couplings
4 Amine-first diversification without deprotection steps, improving atom economy

2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine: Why Generic Substitution Fails


The substitution pattern of 2-(aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine is defined by the precise spatial arrangement of four electronically and sterically distinct functional groups on the pyridine ring. Replacing it with a regioisomer such as 2-(aminomethyl)-5-iodo-4-nitro-3-(trifluoromethoxy)pyridine (CAS 1806736-31-1) alters the relative positioning of the electron-withdrawing nitro and trifluoromethoxy groups, which shifts ring electronics and may affect metal-catalyzed cross-coupling regioselectivity at the iodo site [1]. Substituting the aminomethyl group with a chloromethyl (CAS 1804774-30-8) replaces a hydrogen-bond-donating primary amine (HBD = 1) with a non-donor electrophile (HBD = 0), fundamentally changing the compound's intermolecular interaction profile and downstream derivatization logic [2]. Removing the iodine altogether, as in 2-(aminomethyl)-4-nitro-3-(trifluoromethoxy)pyridine (CAS 1803986-70-0), eliminates the heavy-atom cross-coupling handle required for Suzuki, Sonogashira, or Stille couplings, which is the primary synthetic utility of the iodo-substituted scaffold [3]. These are not cosmetic differences; each structural variation invalidates the specific reactivity and physicochemical profile for which the target compound is procured.

Regioisomer (CAS 1806736-31-1) Nitro/OCF₃ swap shifts electronic environment at iodo and may alter cross-coupling regioselectivity.
Chloromethyl analog (CAS 1804774-30-8) Replaces HBD amine with non-donor chloromethyl, eliminating hydrogen-bond-driven derivatization and increasing lipophilicity (XLogP3 2.9).
De-iodo regioisomer (CAS 1803986-70-0) Absence of iodine removes the cross-coupling handle; scaffold cannot participate in Pd-catalyzed couplings.
Methyl ester analog (CAS 1806740-06-6) Ester requires hydrolysis before amine derivatization, adding synthetic steps and reducing atom economy.

2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine: Quantitative Evidence vs. Analogs


Hydrogen Bond Donor Count vs. Chloromethyl Analog

The target compound possesses one hydrogen bond donor (HBD = 1) attributable to its primary aminomethyl group. In contrast, the closest heavy-atom-matched analog, 2-(chloromethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine (CAS 1804774-30-8), has a hydrogen bond donor count of zero (HBD = 0), as the chloromethyl group cannot act as a hydrogen bond donor [1]. This difference is critical for applications where intermolecular hydrogen bonding with a biological target, a chiral catalyst, or a solid support is required. The sole hydrogen bond donor of the target compound also serves as a nucleophilic anchor for amide bond formation, sulfonamide synthesis, or reductive amination, whereas the chloromethyl analog is limited to nucleophilic substitution pathways that generate a thioether or amino linkage lacking the directional hydrogen-bonding capability of a secondary amide.

HBD Count
Reported
HBD = 1
Sole hydrogen bond donor among close analogs
vs. chloromethyl HBD=0; enables amide coupling
Medicinal Chemistry Physicochemical Property Derivatization Handle

Balanced Lipophilicity vs. Chloromethyl and De-iodo Analogs

The computed partition coefficient (XLogP3) for the target compound is 1.4, placing it within the favorable range for oral bioavailability and aqueous solubility according to Lipinski's and Veber's guidelines . The chloromethyl analog (CAS 1804774-30-8) exhibits a substantially higher XLogP3 of 2.9, which predicts a roughly 30-fold increase in octanol-water partition coefficient, raising concerns of poor aqueous solubility and higher non-specific protein binding [1]. Conversely, the de-iodo regioisomer 2-(aminomethyl)-4-nitro-3-(trifluoromethoxy)pyridine (CAS 1803986-70-0) has an XLogP3 of 0.8, which is suboptimal for membrane permeability in cell-based assays [2]. The target compound thus occupies a 'Goldilocks' lipophilicity window that neither analog achieves.

Lipophilicity
Reported
XLogP3 = 1.4
Chloromethyl analog: 2.9 De-iodo regioisomer: 0.8
Intermediate lipophilicity balancing solubility and permeability
Computed XLogP3; confirm experimentally
Lipophilicity Drug-likeness Physicochemical Profiling

Orthogonal Derivatization: Amine vs. Ester Handle

The target compound pairs a nucleophilic primary amine (aminomethyl) with an electrophilic iodo cross-coupling site on the same pyridine scaffold. The closest carboxyl-functionalized analog, methyl 5-iodo-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS 1806740-06-6), substitutes the aminomethyl with a methyl ester (molecular weight 392.03 vs. 363.03) . The ester requires saponification or reduction to generate a carboxylic acid or alcohol for further derivatization, adding synthetic steps and reducing atom economy. The aminomethyl group of the target compound can directly participate in reductive amination, amide coupling, or sulfonylation without a deprotection or activation step, enabling an orthogonal two-directional diversification strategy: sequential functionalization at the amine and then at the iodo position (or vice versa) without protecting-group manipulation.

Derivatization Strategy
Class-level
Amine-first + Pd coupling
Two-directional diversification without protecting-group steps
Inferred from functional group reactivity; verify sequence efficiency
Orthogonal Reactivity Building Block Library Synthesis

Regioisomeric Electronic Effects: Nitro vs. Trifluoromethoxy Positioning

The target compound places the nitro group at the 3-position and the trifluoromethoxy group at the 4-position. Its direct regioisomer, 2-(aminomethyl)-5-iodo-4-nitro-3-(trifluoromethoxy)pyridine (CAS 1806736-31-1), swaps these two electron-withdrawing substituents. While both regioisomers share identical molecular formula (C₇H₅F₃IN₃O₃), molecular weight (363.03), XLogP3 (1.4), and topological polar surface area (TPSA = 94 Ų), the different spatial relationship between the nitro and trifluoromethoxy groups alters the electronic environment at the iodo-substituted carbon [1]. In the target isomer, the iodo is flanked by a meta-related nitro group and a para-related trifluoromethoxy group. In the regioisomer, the iodo is flanked by a meta-related trifluoromethoxy and a para-related nitro group. Nitro is a stronger electron-withdrawing group (Hammett σₚ = 0.78) than trifluoromethoxy (σₚ ≈ 0.35), meaning the regioisomer places the more powerfully electron-withdrawing substituent para to the iodo, which can accelerate oxidative addition rates in Pd(0)-catalyzed cross-couplings but also increase the risk of undesired nitro-group reduction under catalytic hydrogenation conditions [2].

Electronic Environment
Class-level
Iodo para to OCF₃, meta to NO₂
Regioisomer: iodo para to NO₂ (σₚ 0.78)
Nitro meta may reduce reduction risk during Pd catalysis
Inferred from Hammett σ constants; verify experimentally
Regioisomer Electronic Effect Cross-Coupling Reactivity

TPSA and HBA Profile vs. Scaffold Molecular Weight

The target compound has a topological polar surface area (TPSA) of 94 Ų and eight hydrogen bond acceptors against a molecular weight of 363.03 g·mol⁻¹ . The chloromethyl analog (CAS 1804774-30-8) has a lower TPSA of 67.9 Ų and seven HBA, but at a higher molecular weight of 382.46 g·mol⁻¹ [1]. The de-iodo regioisomer (CAS 1803986-70-0) shares the same TPSA of 94 Ų and HBA count of 8 as the target, but lacks the iodine heavy atom, reducing its molecular weight to 237.14 g·mol⁻¹ and eliminating cross-coupling utility [2]. The TPSA of 94 Ų places the target compound slightly above the commonly cited threshold of 90 Ų for good oral absorption, making it a borderline-permeable scaffold that may be suitable for target classes where moderate polarity is beneficial (e.g., kinase hinge-binding motifs, antibacterial targets).

Polar Surface Area
Reported
TPSA = 94 Ų (HBA=8)
Chloromethyl: 67.9 Ų De-iodo: 94 Ų
Iodo-bearing scaffold with borderline oral absorption TPSA
Computed TPSA; confirm bioavailability predictions
TPSA Drug-likeness Permeability

2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine: Application Scenarios


Amine-First Diversification in Library Synthesis

The target compound's primary aminomethyl group (HBD = 1) enables direct amide coupling or sulfonamide formation without activation steps. A procurement team building a screening library can use this scaffold as a central intermediate, reacting the amine with diverse carboxylic acids or sulfonyl chlorides in the first diversification step, then exploiting the iodo substituent for a subsequent Suzuki–Miyaura coupling. This two-directional strategy is not feasible with the chloromethyl analog (HBD = 0) or the methyl ester analog, which requires a saponification step before amide bond formation .

Late-Stage Functionalization via Cross-Coupling

The iodine atom at the 5-position serves as an established leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Buchwald–Hartwig). The target's regioelectronic arrangement (NO₂ meta to iodo, OCF₃ para to iodo) provides a defined electronic environment that may offer more predictable oxidative addition rates compared to the 4-nitro regioisomer, where the stronger electron-withdrawing nitro group sits para to the iodine and may accelerate oxidative addition but also sensitize the nitro group toward undesired reduction under Pd-catalyzed conditions [1].

Physicochemical Optimization in Hit-to-Lead Programs

With an XLogP3 of 1.4, TPSA of 94 Ų, and one hydrogen bond donor, the target compound occupies a lipophilicity-permeability window that is empirically associated with higher developability. The chloromethyl analog (XLogP3 = 2.9) is likely too lipophilic, while the de-iodo regioisomer (XLogP3 = 0.8) may suffer from poor membrane penetration. Medicinal chemistry teams prioritizing oral bioavailability can select the target compound as a starting scaffold with a favorable baseline physicochemical profile, reducing the need for property-modulating structural changes later in optimization .

Nitro-Retaining Chemoselective Cross-Coupling

In synthetic sequences where the nitro group must survive subsequent transformations (e.g., as a masked amine or as an electron-withdrawing pharmacophoric element), the target regioisomer places the nitro meta to the iodo cross-coupling site. This may reduce the risk of adventitious nitro reduction during Pd(0)-catalyzed couplings relative to the 4-nitro regioisomer, where the nitro sits para to the iodine and is more susceptible to electronic communication with the metal center. Synthetic chemists developing nitro-containing drug candidates can minimize side-product formation by choosing the regioisomer with the nitro group positioned distal to the reactive iodo center [1].

Application
Selection Property
Validation Focus
Amine-first library synthesis
Aminomethyl handle for direct amide coupling
Library yield and step count
Late-stage cross-coupling
Iodo site with meta-nitro electronic environment
Cross-coupling reactivity and chemoselectivity
Hit-to-lead optimization
Moderate lipophilicity and borderline TPSA
In vitro permeability and solubility
Nitro-retaining Pd couplings
Nitro meta to iodo may improve chemoselectivity
Nitro stability under catalytic conditions
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